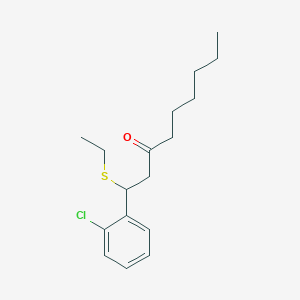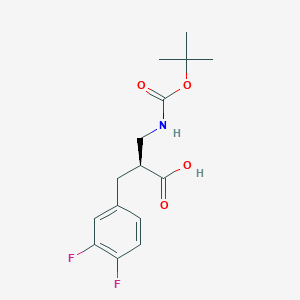
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethylamino group, a propyl chain, and a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride derivative of 4-oxo-2-phenylchromen-8-ylacetic acid. The reaction is often catalyzed by lead acetate, which enhances the amidation reaction rate even for esters with high steric factors . The reaction can be carried out under solvent-free conditions, which is advantageous for reducing the environmental impact and improving the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of esters instead of corresponding carboxylic acids allows for milder reaction conditions and higher purity of the final product . The process may also involve purification steps such as distillation to remove any impurities and obtain a high-quality product.
化学反応の分析
Types of Reactions
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the acetate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.
作用機序
The mechanism by which 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromenyl acetate moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Fatty acid dimethylaminopropyl amides: Used as blowing agents and surfactants.
Uniqueness
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
87626-60-6 |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC名 |
3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3 |
InChIキー |
DVXVABXMIWZNKL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


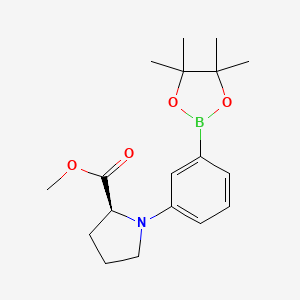
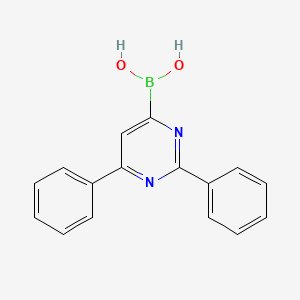
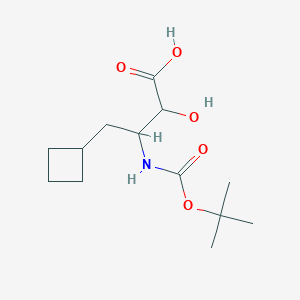
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
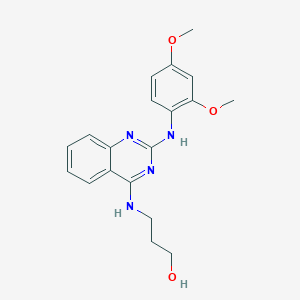



![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
